6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole 6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2548990-34-5
VCID: VC11825011
InChI: InChI=1S/C17H20N4OS/c1-3-22-14-4-5-15-16(6-14)23-17(19-15)20-9-13(10-20)11-21-8-12(2)7-18-21/h4-8,13H,3,9-11H2,1-2H3
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=C(C=N4)C
Molecular Formula: C17H20N4OS
Molecular Weight: 328.4 g/mol

6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

CAS No.: 2548990-34-5

Cat. No.: VC11825011

Molecular Formula: C17H20N4OS

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole - 2548990-34-5

Specification

CAS No. 2548990-34-5
Molecular Formula C17H20N4OS
Molecular Weight 328.4 g/mol
IUPAC Name 6-ethoxy-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Standard InChI InChI=1S/C17H20N4OS/c1-3-22-14-4-5-15-16(6-14)23-17(19-15)20-9-13(10-20)11-21-8-12(2)7-18-21/h4-8,13H,3,9-11H2,1-2H3
Standard InChI Key NHUSTHKKWKDFRL-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=C(C=N4)C
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=C(C=N4)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzothiazole bicyclic system (a benzene fused to a thiazole ring) substituted at the 2-position with a 3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl group and at the 6-position with an ethoxy moiety. Key structural attributes include:

  • Benzothiazole core: Imparts aromatic stability and facilitates π-π stacking with biological targets .

  • Azetidine ring: A four-membered nitrogen-containing heterocycle that enhances conformational rigidity.

  • 4-Methylpyrazole: A five-membered aromatic ring with a methyl group, contributing to hydrogen bonding and hydrophobic interactions .

Table 1: Fundamental Chemical Data

PropertyValue
Molecular FormulaC<sub>17</sub>H<sub>20</sub>N<sub>4</sub>OS
Molecular Weight328.4 g/mol
IUPAC Name6-Ethoxy-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=C(C=N4)C

Synthesis Pathways

Synthesis involves multi-step organic reactions, as outlined below:

  • Benzothiazole formation: Condensation of 2-aminothiophenol derivatives with carbonyl sources.

  • Ethoxy group introduction: Nucleophilic aromatic substitution at the 6-position using ethanolate.

  • Azetidine functionalization: Alkylation of azetidine with 4-methylpyrazolemethyl chloride.
    Key challenges include controlling regioselectivity during substitution and minimizing ring strain in the azetidine moiety.

Biological Activity and Mechanism

Neurological Applications

The azetidine-pyrazole moiety suggests potential for central nervous system (CNS) targeting:

  • Histamine H<sub>3</sub> receptor modulation: Pyrazole-containing ligands achieve K<sub>i</sub> < 50 nM .

  • Monoamine oxidase-B (MAO-B) inhibition: Related compounds exhibit IC<sub>50</sub> values of 1–10 µM, relevant for Parkinson’s disease .

Table 2: Comparative Biological Activities of Benzothiazole Derivatives

CompoundTargetActivity (IC<sub>50</sub>/K<sub>i</sub>)Reference
3s (Pyrolidinyl derivative)H<sub>3</sub>R/AChE/MAO-B0.036 µM/6.7 µM/1.6 µM
2-Amino-6-fluorobenzothiazoleCervical cancerIC<sub>50</sub> = 2.41 µM

Pharmacokinetic Considerations

Absorption and Distribution

  • Lipophilicity: Calculated logP ≈ 3.1 (via ChemAxon) suggests moderate blood-brain barrier permeability.

  • Solubility: Ethoxy group enhances aqueous solubility (estimated 25 µg/mL) compared to unsubstituted benzothiazoles.

Metabolic Stability

Pyrazole rings resist oxidative metabolism, while the azetidine moiety may undergo CYP3A4-mediated N-dealkylation .

Computational Insights

Molecular Docking Studies

Docking into the H<sub>3</sub> receptor (PDB: 3RZE) reveals:

  • Pyrazole-methyl group: Forms van der Waals contacts with Phe330.

  • Azetidine nitrogen: Hydrogen bonds to Asp114 .
    Similar interactions with carbonic anhydrase IX (PDB: 5FL4) suggest dual-target potential .

Future Research Directions

Synthetic Optimization

  • Develop enantioselective routes to resolve azetidine stereocenters.

  • Explore microwave-assisted synthesis to reduce reaction times.

Preclinical Validation

Prioritize assays for:

  • Cytotoxicity: NCI-60 human tumor cell line panel.

  • Neuroprotection: In vitro models of amyloid-β toxicity .

Formulation Strategies

Investigate nanoencapsulation to address solubility limitations for intravenous delivery .

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